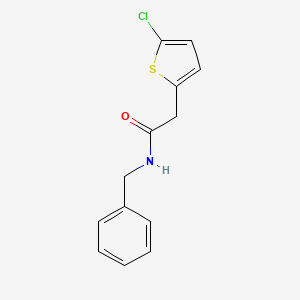

N-benzyl-2-(5-chlorothiophen-2-yl)acetamide

Description

Properties

IUPAC Name |

N-benzyl-2-(5-chlorothiophen-2-yl)acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H12ClNOS/c14-12-7-6-11(17-12)8-13(16)15-9-10-4-2-1-3-5-10/h1-7H,8-9H2,(H,15,16) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WZQZPDLHFISONM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CNC(=O)CC2=CC=C(S2)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H12ClNOS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

265.76 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-benzyl-2-(5-chlorothiophen-2-yl)acetamide typically involves the reaction of benzylamine with 5-chlorothiophene-2-carboxylic acid or its derivatives. The reaction is usually carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) in an appropriate solvent like dichloromethane. The reaction conditions often involve stirring the mixture at room temperature for several hours to ensure complete conversion.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process may be optimized for higher yields and purity, often involving continuous flow reactors and automated systems to control reaction parameters precisely.

Chemical Reactions Analysis

Types of Reactions

N-benzyl-2-(5-chlorothiophen-2-yl)acetamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.

Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chlorothiophene moiety.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium or hydrogen peroxide in the presence of a catalyst.

Reduction: Lithium aluminum hydride in anhydrous ether or sodium borohydride in methanol.

Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.

Major Products Formed

Oxidation: Formation of corresponding sulfoxides or sulfones.

Reduction: Formation of the corresponding amine or alcohol derivatives.

Substitution: Formation of substituted thiophene derivatives.

Scientific Research Applications

N-benzyl-2-(5-chlorothiophen-2-yl)acetamide has several scientific research applications:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Explored as a potential drug candidate for various therapeutic applications.

Industry: Utilized in the development of advanced materials, such as organic semiconductors and corrosion inhibitors.

Mechanism of Action

The mechanism of action of N-benzyl-2-(5-chlorothiophen-2-yl)acetamide involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact molecular pathways can vary depending on the specific application and target.

Comparison with Similar Compounds

Table 1: Structural Features of Selected N-Benzyl Acetamide Derivatives

Key Observations :

- Crystallography: Phenoxy derivatives (e.g., ) exhibit hydrogen-bonded chains via N–H⋯O interactions, whereas thiophene-containing analogs may prioritize π-π stacking due to aromatic sulfur .

- Steric Considerations : Compounds with dual substituents (e.g., ) show increased steric hindrance, which could reduce binding affinity in protein interactions compared to simpler analogs .

Table 2: Pharmacological Profiles of Structural Analogs

Key Observations :

- Antiparasitic Activity : Nitroheterocyclic analogs like benznidazole highlight the importance of nitro groups in redox-mediated toxicity, a feature absent in the target compound.

- Anti-inflammatory Potential: Indole-containing analogs (e.g., ) suggest that aromatic systems with electron-withdrawing groups (e.g., Cl) may enhance COX-2 selectivity.

- Limitations : The 5-chlorothiophene derivative’s activity remains uncharacterized in the provided evidence, though its structure aligns with motifs seen in kinase inhibitors (e.g., ).

Key Observations :

- Efficiency: Phenoxy and pyridinyl derivatives are synthesized via straightforward condensation or coupling reactions , whereas thiophene analogs may require optimized conditions for Cl substitution.

- Scalability : Industrial preparation of the 5-bromo-pyridinyl analog underscores the feasibility of scaling N-benzyl acetamide syntheses.

Biological Activity

N-benzyl-2-(5-chlorothiophen-2-yl)acetamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound can be structurally represented as follows:

The compound features a benzyl group, a chlorothiophene moiety, and an acetamide functional group, which contribute to its biological properties.

1. Anticancer Activity

Recent studies have evaluated the anticancer potential of this compound derivatives. For example, a series of N-benzyl substituted compounds were tested for Src kinase inhibitory activity, which is crucial in cancer cell proliferation. The results indicated that modifications on the benzyl ring significantly affected the potency of these compounds against cancer cell lines such as NIH3T3/c-Src527F and SYF/c-Src527F. Notably, one compound showed a GI50 value of 1.34 µM, indicating strong inhibitory effects on cell growth .

| Compound | GI50 (µM) | Cell Line |

|---|---|---|

| 8a | 1.34 | NIH3T3/c-Src527F |

| 8b | 1.49 | NIH3T3/c-Src527F |

| 8c | 4.02 | SYF/c-Src527F |

2. Antimicrobial Activity

The compound has also been investigated for its antimicrobial properties. A related study noted that derivatives containing the chlorothiophene structure exhibited moderate activity against Gram-positive bacteria such as Staphylococcus aureus and Bacillus subtilis. This suggests that structural features of the compound play a role in its interaction with microbial targets .

3. Enzyme Inhibition

This compound may act as a kinase inhibitor, impacting various cellular processes linked to disease states like cancer. The compound's ability to inhibit specific kinases could provide insights into its therapeutic applications .

The mechanism by which this compound exerts its biological effects is likely multifaceted:

- Enzyme Interaction : It may bind to specific enzymes or receptors, modulating their activity through competitive or non-competitive inhibition.

- Signal Transduction Pathways : The compound could influence signal transduction pathways critical for cell growth and proliferation, particularly in cancer cells.

Case Studies and Research Findings

Several studies have contributed to understanding the biological activity of this compound:

- Src Kinase Inhibition : A significant study demonstrated that certain derivatives showed promising Src kinase inhibition, with implications for anticancer therapy .

- Antimicrobial Evaluation : Research highlighted the antimicrobial efficacy against various bacterial strains, suggesting potential for development into antibacterial agents .

- Structure-Activity Relationship (SAR) : Investigations into the SAR revealed that substituents on the benzyl ring significantly influence biological activity, providing a basis for further optimization of these compounds .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.